molecular formula C17H15BrN2OS B1669123 CK 17 CAS No. 86727-00-6

CK 17

Cat. No.: B1669123
CAS No.: 86727-00-6
M. Wt: 375.3 g/mol
InChI Key: ASZBPWIGUHLPML-DOMQTXCISA-N
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Description

CK 17 is a heterocyclic compound that contains a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CK 17 typically involves the following steps:

    Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The phenyl and phenylimino groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further research.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-5-methyl-3-phenyl-2-(phenylimino)-4H-1,3-thiazin-4-one: Lacks the bromine atom.

    5-Bromotetrahydro-3-phenyl-2-(phenylimino)-4H-1,3-thiazin-4-one: Lacks the methyl group.

Uniqueness

The presence of the bromine atom and the specific substitution pattern in CK 17 may confer unique reactivity and properties compared to similar compounds.

Properties

CAS No.

86727-00-6

Molecular Formula

C17H15BrN2OS

Molecular Weight

375.3 g/mol

IUPAC Name

5-bromo-5-methyl-3-phenyl-2-phenylimino-1,3-thiazinan-4-one

InChI

InChI=1S/C17H15BrN2OS/c1-17(18)12-22-16(19-13-8-4-2-5-9-13)20(15(17)21)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

ASZBPWIGUHLPML-DOMQTXCISA-N

SMILES

CC1(CSC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)Br

Canonical SMILES

CC1(CSC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)Br

Appearance

Solid powder

Key on ui other cas no.

92988-97-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one
CK 17
CK-17
OB 101
OB-101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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